4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole
Overview
Description
The compound “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromine atoms and the methyl group attached to the pyrazole ring could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyrazole ring, the bromine atoms, and the methyl group. The bromine atoms are likely to be electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the bromine atoms and the pyrazole ring. Bromine atoms are often involved in electrophilic aromatic substitution reactions . The pyrazole ring could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the pyrazole ring. For example, bromine atoms can increase the density and boiling point of a compound .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the successful synthesis and detailed characterization of compounds structurally related to 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole, exploring their potential in various scientific applications. For instance, studies have focused on the synthesis of new pyrazole derivatives with potential antimicrobial activity, highlighting the versatility of pyrazole-based compounds in developing novel therapeutic agents (Farag et al., 2008; Pundeer et al., 2013).
Biomedical Applications
Several studies have focused on the potential biomedical applications of pyrazole derivatives, including their antimicrobial and antifungal properties. These studies have highlighted the effectiveness of certain pyrazole compounds against a variety of pathogenic microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial and antifungal agents (Farag et al., 2008; Pundeer et al., 2013).
Molecular Structure and Optical Studies
Research into the molecular structure and optical properties of pyrazole derivatives, including fluorescence studies and spectral characterization, has provided insights into the electronic and spectroscopic behavior of these compounds. These studies are crucial for understanding the physicochemical properties of pyrazole derivatives and their potential applications in materials science and molecular electronics (Ibrahim et al., 2016).
Nonlinear Optical Properties
The investigation of nonlinear optical properties of pyrazole derivatives has uncovered significant potential for these compounds in optical applications. Studies have shown that certain pyrazole compounds exhibit considerable nonlinear optical properties, making them candidates for use in optical switching, data storage, and photonic devices (Tamer et al., 2016).
Anticancer Activity
Some pyrazole derivatives have been evaluated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines. This research suggests that pyrazole compounds may serve as a basis for the development of new anticancer agents, highlighting the importance of pyrazole derivatives in medicinal chemistry (Srour et al., 2018).
Safety And Hazards
As with any chemical compound, handling “4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole” would require appropriate safety measures. The presence of bromine atoms could potentially make this compound hazardous, as bromine-containing compounds can be irritants and are often harmful if inhaled, ingested, or come into contact with the skin .
Future Directions
properties
IUPAC Name |
4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDMWXSRSGBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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